molecular formula C15H9Cl2NO3 B15035581 (4E)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B15035581
M. Wt: 322.1 g/mol
InChI Key: WRJOJYBRBZZJIS-YRNVUSSQSA-N
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Description

(4E)-4-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a dichlorophenyl group, and an oxazolone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the dichlorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the oxazolone ring via cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazolone ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce more saturated compounds

Scientific Research Applications

(4E)-4-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (4E)-4-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H9Cl2NO3

Molecular Weight

322.1 g/mol

IUPAC Name

(4E)-4-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C15H9Cl2NO3/c1-8-11(15(19)21-18-8)7-10-3-5-14(20-10)9-2-4-12(16)13(17)6-9/h2-7H,1H3/b11-7+

InChI Key

WRJOJYBRBZZJIS-YRNVUSSQSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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